molecular formula C12H17N3 B6355690 (R)-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine CAS No. 1235960-36-7

(R)-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine

Cat. No.: B6355690
CAS No.: 1235960-36-7
M. Wt: 203.28 g/mol
InChI Key: NZXOCEISVOCBCD-SECBINFHSA-N
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Description

(R)-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine is a useful research compound. Its molecular formula is C12H17N3 and its molecular weight is 203.28 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-(+)-2-(alpha-(i-Butyl)methanamine)-1H-benzimidazole; 98% (R)-i-Bu-BIMAH is 203.142247555 g/mol and the complexity rating of the compound is 205. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Properties : Benzimidazole derivatives, including compounds similar to (R)-(+)-2-(alpha-(i-Butyl)methanamine)-1H-benzimidazole, have been synthesized and shown to exhibit significant antimicrobial properties. A study by Ajani et al. (2016) explored the antimicrobial activity of 2-alkanamino benzimidazole derivatives, indicating their potential as antimicrobial agents (Ajani et al., 2016).

  • Antifungal and Antibacterial Studies : Research has also been conducted on the synthesis of benzimidazole derivatives and their antifungal and antibacterial activities. Jogi et al. (2011) synthesized metal complexes of a Schiff base derived from 2-(aminomethyl)benzimidazole, which exhibited higher antimicrobial activity than the free ligand (Jogi et al., 2011).

Biological Activity

  • Antitumor and Antiviral Agents : Benzimidazoles are known for their biological activities as antitumor and antiviral agents. For instance, the study by Hoebeke et al. (1976) on Oncodazole, a methyl benzimidazole carbamate, highlights its potential as an anti-tumor drug due to its ability to inhibit microtubule polymerization (Hoebeke et al., 1976).

  • HIV-1 Reverse Transcriptase Inhibitors : Benzimidazoles have been developed as nonnucleoside inhibitors of HIV-1 reverse transcriptase, demonstrating effectiveness against drug-induced mutations in the enzyme. A study by Roth et al. (1997) synthesized a series of benzimidazole derivatives to explore this application (Roth et al., 1997).

Applications in Drug Design

  • Drug Design and Catalysis : The versatility of benzimidazole scaffolds makes them useful in drug design and catalysis. Nikpassand et al. (2016) discuss the green synthesis of novel benzimidazole derivatives, highlighting their potential in experimental drug design (Nikpassand & Pirdelzendeh, 2016).

Properties

IUPAC Name

(1R)-1-(1H-benzimidazol-2-yl)-3-methylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-8(2)7-9(13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8-9H,7,13H2,1-2H3,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXOCEISVOCBCD-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=NC2=CC=CC=C2N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C1=NC2=CC=CC=C2N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654453
Record name (1R)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60603-60-3
Record name (1R)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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